N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16344915
InChI: InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29)
SMILES:
Molecular Formula: C20H18Cl2N4O3
Molecular Weight: 433.3 g/mol

N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

CAS No.:

Cat. No.: VC16344915

Molecular Formula: C20H18Cl2N4O3

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide -

Specification

Molecular Formula C20H18Cl2N4O3
Molecular Weight 433.3 g/mol
IUPAC Name N'-[(2,4-dichlorophenyl)methyl]-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide
Standard InChI InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29)
Standard InChI Key RBUXHAZXNTZRPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Introduction

2. Synthesis

While specific synthetic routes for this exact compound are not directly available in the search results, general strategies for synthesizing similar compounds involve:

  • Indole Functionalization: The indole nucleus is typically functionalized using acylation or alkylation reactions.

  • Amide Bond Formation: The ethanediamide backbone can be constructed by reacting appropriate amines with acid chlorides or activated esters.

  • Dichlorobenzyl Introduction: The dichlorobenzyl group can be incorporated via nucleophilic substitution or coupling reactions.

For example, related compounds such as N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide have been synthesized using acetamide derivatives and chlorobenzyl intermediates .

3. Potential Applications

Medicinal Chemistry

Compounds containing indole and amide functionalities are widely studied in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. This compound may exhibit:

  • Antimicrobial Activity: Similar derivatives have shown promising activity against bacterial and fungal pathogens .

  • Anticancer Potential: Indole-based compounds are known to inhibit cancer cell proliferation by targeting specific enzymes or pathways .

Molecular Docking Studies

Molecular docking studies of related compounds have demonstrated strong binding affinities to enzymes such as dihydrofolate reductase (DHFR), suggesting potential as enzyme inhibitors .

4. Related Research Findings

Table: Comparison of Related Compounds

CompoundActivityReference
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamideAntimicrobial activity
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acidInhibitor of prostaglandin E synthase
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancer and antimicrobial properties

5. Research Gaps and Future Directions

Given the structural complexity of N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide, further studies are needed to:

  • Elucidate its exact biological activities through in vitro and in vivo assays.

  • Optimize its synthesis for higher yields and purity.

  • Perform computational studies to predict its pharmacokinetics and toxicity.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential bioactivity.

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